Lariatin B is derived from Rhodococcus sp. K01-B0171, a strain that has been extensively studied for its biosynthetic capabilities. The production of lariatin B is linked to specific genes within this bacterium, particularly those involved in the maturation and export of lasso peptides.
Lariatin B is classified as a lasso peptide due to its distinctive looped structure formed by an internal linkage between amino acids. Specifically, it consists of 20 L-amino acid residues with a unique cyclic formation that contributes to its stability and biological function.
The biosynthesis of lariatin B involves several enzymatic processes, primarily catalyzed by proteins encoded in the lar gene cluster. The key steps include:
The production process has been optimized using both homologous and heterologous expression systems. In particular, Rhodococcus strains have been engineered to enhance the yield of lariatin variants through genetic manipulation techniques such as mutagenesis and targeted gene deletions.
Lariatin B features a complex three-dimensional structure typical of lasso peptides. Its cyclic nature results from a unique tail segment that passes through a ring formed by the core segment. The specific internal linkage contributes to its stability and resistance to proteolytic degradation.
Spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate the structure of lariatin B. These analyses confirm the presence of an internal bond between specific amino acids, which is essential for its lasso configuration.
Lariatin B undergoes various chemical reactions during its biosynthesis and maturation:
The enzymatic activities involved in these reactions are highly specific and are influenced by various factors including pH, temperature, and substrate concentration. Understanding these parameters is crucial for optimizing production yields in laboratory settings.
Lariatin B exhibits antimycobacterial activity primarily through its interaction with bacterial membranes and intracellular targets:
Studies have shown that lariatin B has minimum inhibitory concentration values against Mycobacterium smegmatis at approximately 6.25 mg/ml, indicating its potential effectiveness as an antimicrobial agent.
Relevant data from spectral analyses confirm these properties, allowing researchers to predict behavior under various experimental conditions.
Lariatin B holds significant promise for scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: